molecular formula C20H26N2O3 B11392621 2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11392621
M. Wt: 342.4 g/mol
InChI Key: XTAPEXJSXXXHNG-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide: , also known by its systematic name, is a complex organic compound. Let’s break down its structure:

  • The core structure consists of an acetamide group (CH₃CONH-) attached to a substituted phenoxy group.
  • The phenoxy moiety contains two methyl groups (CH₃) at positions 3 and 5 on the phenyl ring.
  • The other end of the molecule features a furan ring (a five-membered oxygen-containing heterocycle) connected to a pyrrolidine ring (a five-membered nitrogen-containing heterocycle).

Preparation Methods

Synthetic Routes:

  • Phenol Synthesis

    • Start with 3,5-dimethylphenol (also known as 3,5-xylenol).
    • React it with acetic anhydride to form the acetate ester.
    • Hydrolyze the ester using base (e.g., sodium hydroxide) to obtain the target compound.
  • Furan and Pyrrolidine Incorporation

    • Introduce the furan and pyrrolidine moieties via suitable synthetic routes (e.g., nucleophilic substitution or reductive amination).

Industrial Production:

  • Industrial-scale synthesis typically involves optimized versions of the above methods.
  • Precursors are commercially available or synthesized in bulk.

Chemical Reactions Analysis

    Oxidation: The phenolic group can undergo oxidation (e.g., with chromic acid) to form the corresponding quinone.

    Reduction: Reduction of the nitro group (if present) or the carbonyl group (acetamide) can occur.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

    Common Reagents: Acetic anhydride, sodium hydroxide, chromic acid, reducing agents.

    Major Products: The acetamide remains intact, while modifications occur in the phenoxy and heterocyclic portions.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: May have pharmacological applications (requires further research).

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

    Targets: Interaction with specific receptors, enzymes, or cellular components.

    Pathways: Activation or inhibition of biochemical pathways (e.g., signal transduction, metabolic pathways).

Comparison with Similar Compounds

    Uniqueness: Highlight its specific structural features (e.g., the combination of furan and pyrrolidine).

    Similar Compounds: Mention related compounds (e.g., other acetamides, phenoxy derivatives).

Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C20H26N2O3/c1-15-10-16(2)12-17(11-15)25-14-20(23)21-13-18(19-6-5-9-24-19)22-7-3-4-8-22/h5-6,9-12,18H,3-4,7-8,13-14H2,1-2H3,(H,21,23)

InChI Key

XTAPEXJSXXXHNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CO2)N3CCCC3)C

Origin of Product

United States

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